molecular formula C18H18BrN3O3 B2997650 1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891100-13-3

1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2997650
CAS RN: 891100-13-3
M. Wt: 404.264
InChI Key: LNSLZKAKOPTWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as BRPMPU, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. This compound is a urea derivative that contains a pyrrolidin-3-one ring, which makes it an interesting target for researchers due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of 1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is not fully understood. However, studies have shown that it inhibits the activity of several enzymes that are involved in cancer cell growth and proliferation. This includes enzymes such as topoisomerase and histone deacetylase, which are important targets for cancer therapy.
Biochemical and Physiological Effects
1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cancer cell growth and proliferation. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which makes it a potential candidate for developing new treatments for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is its potent anti-cancer properties. This makes it a potential candidate for developing new cancer therapies. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which makes it a potential candidate for developing new treatments for inflammatory diseases. However, one of the limitations of 1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea. One potential direction is to further investigate its mechanism of action and optimize its therapeutic potential. Additionally, more studies are needed to determine its safety and efficacy in animal models and clinical trials. Finally, there is a need to explore its potential in other scientific research applications, such as developing new treatments for inflammatory diseases.

Synthesis Methods

The synthesis of 1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves the reaction of 1-(3-bromophenyl)-3-chloro-urea with 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which is catalyzed by a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea.

Scientific Research Applications

1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has been studied extensively for its potential in various scientific research applications. One of the most promising applications of 1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is in the field of cancer research. Studies have shown that 1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has potent anti-cancer properties and can induce apoptosis in cancer cells. This makes it a potential candidate for developing new cancer therapies.

properties

IUPAC Name

1-(3-bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3/c1-25-16-7-5-15(6-8-16)22-11-14(10-17(22)23)21-18(24)20-13-4-2-3-12(19)9-13/h2-9,14H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSLZKAKOPTWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

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